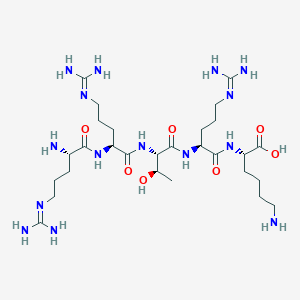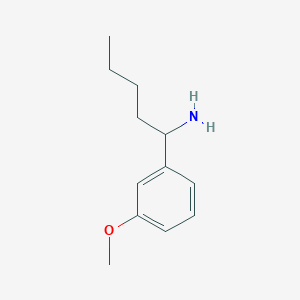
Dimethyl dodecylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl dodecylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methyl groups and a dodecyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl dodecylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with dodecyl bromide under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl dodecylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form phosphonic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other strong bases are used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed for hydrolysis reactions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
Dimethyl dodecylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in therapeutic applications.
Industry: It is used as a flame retardant, plasticizer, and additive in various industrial processes .
Mechanism of Action
The mechanism of action of dimethyl dodecylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cell membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with a shorter alkyl chain.
Dimethyl ethylphosphonate: Another similar compound with an ethyl group instead of a dodecyl group.
Dimethyl octylphosphonate: Contains an octyl group, making it less hydrophobic compared to dimethyl dodecylphosphonate
Uniqueness: this compound is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as surfactants and emulsifiers .
Properties
CAS No. |
16693-57-5 |
|---|---|
Molecular Formula |
C14H31O3P |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
1-dimethoxyphosphoryldodecane |
InChI |
InChI=1S/C14H31O3P/c1-4-5-6-7-8-9-10-11-12-13-14-18(15,16-2)17-3/h4-14H2,1-3H3 |
InChI Key |
RPFRYQDHUIHAFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)




![endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine](/img/structure/B12069223.png)


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)

![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide](/img/structure/B12069272.png)
